molecular formula C10H8N2O B1483791 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098131-41-8

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1483791
CAS No.: 2098131-41-8
M. Wt: 172.18 g/mol
InChI Key: JALXSLAFWQGHFH-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Biological Activity

Overview

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic compound that combines the structural features of furan and pyrazole. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique combination of functional groups within its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7N3O\text{C}_9\text{H}_7\text{N}_3\text{O}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole scaffolds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent activity against resistant strains .

CompoundMIC (μg/mL)Target Pathogen
4a0.22S. aureus
5a0.25E. coli
7b0.24Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds based on the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A7686
Compound B6193

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been a focus of research. Some studies indicate that these compounds can inhibit the proliferation of cancer cell lines, particularly prostate cancer cells, through their action on androgen receptors. This suggests a potential role for these compounds in the development of targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with androgen receptors can alter cellular signaling pathways associated with cancer growth.
  • Biofilm Disruption : Some derivatives have shown the ability to inhibit biofilm formation in bacterial pathogens, enhancing their antimicrobial efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including those similar to this compound. These studies highlighted the relationship between structural modifications and enhanced biological activities, demonstrating that small changes in chemical structure can lead to significant differences in pharmacological effects .

Properties

IUPAC Name

4-(furan-3-yl)-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALXSLAFWQGHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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